2,2',5'-Trimethylpropiophenone
Description
2,2',5'-Trimethylpropiophenone is a substituted propiophenone derivative characterized by methyl groups at the 2, 2', and 5' positions of the aromatic ring. Propiophenones generally serve as intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their reactivity and physicochemical properties are heavily influenced by substituent patterns .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISDGPNOUGSINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30969611 | |
| Record name | 1-(2,5-Dimethylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5445-46-5 | |
| Record name | 1-(2,5-Dimethylphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC22044 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22044 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,5-Dimethylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30969611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2',5'-Trimethylpropiophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields 1-(2,5-dimethylphenyl)ethan-1-one, which can then be further modified to obtain the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2',5'-Trimethylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2',5'-Trimethylpropiophenone has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds and intermediates.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2',5'-Trimethylpropiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. For example, its oxidation and reduction reactions can modulate the activity of enzymes and other biomolecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with 2,2',5'-Trimethylpropiophenone but differ in substitution patterns or functional groups:
Key Observations :
- Steric Hindrance: Methyl groups at ortho positions (2,2') in 2,2',4'-Trimethylpropiophenone may sterically hinder reactions at the ketone group, altering synthetic pathways compared to para-substituted analogs .
Biological Activity
2,2',5'-Trimethylpropiophenone (TMPP) is a ketone compound that has gained attention in various fields, particularly in photoinitiation and polymerization processes. However, its biological activity has also been a subject of research, revealing potential implications in pharmacology and toxicology. This article delves into the biological activities associated with TMPP, highlighting its mechanisms of action, effects on different cell types, and relevant case studies.
Chemical Structure and Properties
TMPP is characterized by its unique structure, which includes three methyl groups and a propiophenone moiety. This structural configuration influences its reactivity and biological interactions.
Biological Activity Overview
The biological activity of TMPP can be categorized into several areas:
- Cytotoxicity : TMPP has demonstrated cytotoxic effects on various cancer cell lines.
- Pro-apoptotic Effects : Studies indicate that TMPP may induce apoptosis in specific cancer cells.
- Reactive Oxygen Species (ROS) Generation : TMPP has been shown to increase ROS levels, contributing to its cytotoxic effects.
Research has indicated that TMPP exerts cytotoxic effects primarily through the induction of oxidative stress. The generation of ROS leads to cellular damage and apoptosis in sensitive cell lines. The following table summarizes the findings from various studies regarding TMPP's cytotoxicity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| K562 | 25 | ROS Generation | |
| HeLa | 30 | Apoptosis Induction | |
| MCF-7 | 20 | Mitochondrial Pathway Activation |
Case Studies
-
Cytotoxic Effects on K562 Cells :
A study investigated the effects of TMPP on K562 leukemia cells. Results showed that TMPP significantly reduced cell viability at concentrations above 20 µM, primarily through ROS-mediated pathways. The Annexin V-FITC assay confirmed an increase in early and late apoptotic cells after treatment with TMPP. -
Impact on HeLa Cells :
Another study focused on HeLa cervical cancer cells, where TMPP exhibited an IC50 value of 30 µM. The mechanism involved mitochondrial dysfunction and subsequent activation of caspases, indicating a pro-apoptotic effect. -
Antiproliferative Activity :
In MCF-7 breast cancer cells, TMPP demonstrated notable antiproliferative activity with an IC50 of 20 µM. The study suggested that TMPP may inhibit cell cycle progression through ROS accumulation.
Toxicological Considerations
While the biological activities of TMPP are promising, it is crucial to consider its toxicity profile. Research indicates that while TMPP is effective against cancer cells, it may also exhibit toxicity towards normal cells at higher concentrations. This duality necessitates careful evaluation in therapeutic contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
